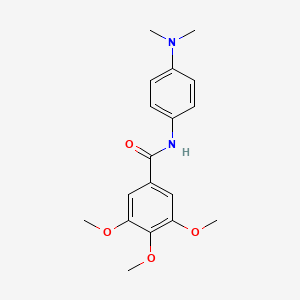

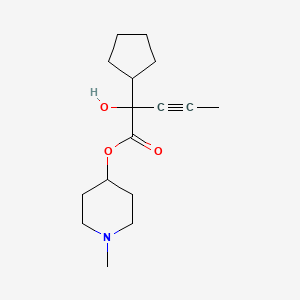

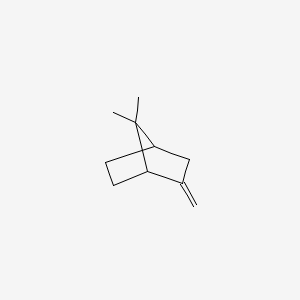

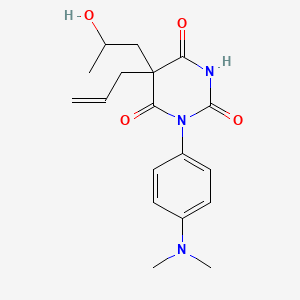

![molecular formula C6H8N2O2 B1205840 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3(2H)-one CAS No. 53602-00-9](/img/structure/B1205840.png)

4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3(2H)-one

Overview

Description

Tris(hydroxymethyl)phosphine oxide (THPO) is an organophosphorus compound with the molecular formula C3H9O4P. It is a white crystalline solid that is soluble in water and organic solvents. THPO is known for its flame-retardant properties and is used in various industrial applications, including the production of flame-retardant materials and as a stabilizer in the synthesis of nanoparticles .

Preparation Methods

Synthetic Routes and Reaction Conditions: THPO can be synthesized from tetrakis(hydroxymethyl)phosphonium chloride (THPC) through oxidative deformylation. The reaction involves the use of lead carbonate in n-propyl alcohol. The process is facilitated by azeotropic distillation of di-n-propylformal and n-propyl alcohol. The reaction proceeds via the formation of tetrakis(hydroxymethyl)phosphonium hydroxide (THPOH), followed by deformylation to tris(hydroxymethyl)phosphine (THP), which then undergoes oxidation to form THPO .

Industrial Production Methods: In industrial settings, THPO is produced using similar methods but on a larger scale. The use of lead carbonate or lead oxide as oxidizing agents is common, and the reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: THPO undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is particularly known for its ability to act as a stabilizer in the synthesis of nanoparticles.

Common Reagents and Conditions:

Oxidation: THPO can be oxidized using atmospheric oxygen or other oxidizing agents such as lead carbonate.

Reduction: THPO can be reduced to tris(hydroxymethyl)phosphine under specific conditions.

Substitution: THPO can undergo substitution reactions with various reagents to form derivatives with different functional groups.

Major Products: The major products formed from these reactions include tris(hydroxymethyl)phosphine and various substituted derivatives of THPO .

Scientific Research Applications

THPO has a wide range of applications in scientific research:

Chemistry: THPO is used as a stabilizer in the synthesis of gold and platinum nanoparticles.

Biology: THPO is used in the study of enzyme mechanisms and as a reagent in biochemical assays.

Medicine: THPO is investigated for its potential use in drug delivery systems and as a component in flame-retardant medical devices.

Industry: THPO is used in the production of flame-retardant materials, coatings, and textiles.

Mechanism of Action

THPO exerts its effects through its ability to stabilize nanoparticles and act as a flame retardant. In the stabilization of nanoparticles, THPO interacts with the surface of the nanoparticles, preventing aggregation and controlling their size and shape. As a flame retardant, THPO forms a protective layer on the material’s surface, which inhibits the spread of flames and reduces the release of toxic gases during combustion .

Comparison with Similar Compounds

Tetrakis(hydroxymethyl)phosphonium chloride (THPC): A precursor to THPO, used in similar applications but with different properties.

Tris(hydroxymethyl)phosphine (THP): A reduced form of THPO, used in different chemical reactions and applications.

Phosphorus-nitrogen-silicon-containing compounds: Used in flame-retardant coatings and have similar applications to THPO.

Uniqueness: THPO is unique due to its dual role as a stabilizer and flame retardant. Its ability to stabilize nanoparticles and act as a flame retardant makes it a versatile compound in various scientific and industrial applications .

Properties

IUPAC Name |

4,5,6,7-tetrahydro-[1,2]oxazolo[4,5-c]pyridin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c9-6-4-3-7-2-1-5(4)10-8-6/h7H,1-3H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXXLKZCNJHJYFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1ONC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90201822 | |

| Record name | 4,5,6,7-Tetrahydroisoxazolo(4,5-c)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90201822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53602-00-9 | |

| Record name | 4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridin-3(2H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53602-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5,6,7-Tetrahydroisoxazolo(4,5-c)pyridin-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053602009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5,6,7-Tetrahydroisoxazolo(4,5-c)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90201822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does THPO interact with its target and what are the downstream effects?

A1: THPO acts as a selective inhibitor of the gamma-aminobutyric acid (GABA) transporter 1 (GAT1). [, , ] This transporter is primarily located on astrocytes, glial cells in the brain. [, , ] By inhibiting GAT1, THPO prevents the reuptake of GABA from the synaptic cleft, leading to increased GABA concentrations and enhanced GABAergic neurotransmission. [, ] This increase in GABAergic signaling results in various effects, including anticonvulsant activity. [, ]

Q2: What is the structure of THPO and its molecular formula and weight?

A2: THPO (4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridin-3-ol) has the molecular formula C7H10N2O2 and a molecular weight of 154.17 g/mol. []

Q3: Are there any studies on the structure-activity relationship (SAR) of THPO and its analogs?

A4: Yes, several studies have investigated the SAR of THPO and its analogs. [, , , ] Researchers have explored modifications to the isoxazole ring, the tetrahydropyridine ring, and the nitrogen atom within the THPO scaffold. [, , , ] These modifications have provided valuable insights into the structural features crucial for GABA uptake inhibition, agonist activity, and selectivity.

Q4: What is known about the stability of THPO under various conditions?

A5: While specific stability data for THPO are limited in the provided research, one study revealed that THPO does not undergo significant metabolism in the brain, with metabolites accounting for only about 8% of the parent compound 30 minutes post intramuscular administration in mice. [] Conversely, THPO undergoes substantial metabolism in the liver. []

Q5: How does THPO compare to other GABA uptake inhibitors like tiagabine?

A6: THPO demonstrates selectivity for GAT1, primarily found on astrocytes, whereas tiagabine exhibits a broader inhibitory profile, targeting both neuronal and glial GABA uptake. [] This difference in selectivity potentially contributes to their distinct pharmacological effects and clinical applications.

Q6: What is the significance of THPO's glial selectivity in the context of epilepsy treatment?

A8: THPO's selectivity for GAT1 on astrocytes is particularly relevant in epilepsy research because dysregulation of GABAergic signaling in astrocytes is implicated in seizure activity. [, ] By selectively enhancing GABAergic tone in astrocytes, THPO offers a potential therapeutic strategy for managing epilepsy with potentially fewer side effects compared to less selective GABA uptake inhibitors.

Q7: What is known about the pharmacokinetics (PK) of THPO?

A10: Studies reveal that following systemic administration, THPO achieves brain concentrations corresponding to approximately 10% and 50% of the injected dose in mice and chicks, respectively. [] Importantly, these brain levels remain relatively stable for at least 3 hours post-injection. [] Further research is necessary to fully elucidate THPO's absorption, distribution, metabolism, and excretion (ADME) profile.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

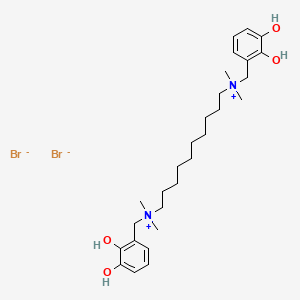

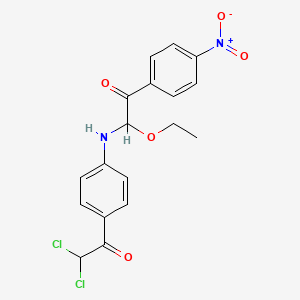

![3-[4-(Dimethylaminodiazenyl)phenyl]prop-2-enoic acid](/img/structure/B1205771.png)